Boc-trp-obzl
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Overview
Description
Boc-trp-obzl, also known as N-tert-butoxycarbonyl-L-tryptophan benzyl ester, is a protected amino acid derivative. It is commonly used in peptide synthesis due to its stability and ease of removal under mild conditions. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the amino group and a benzyl ester protecting group on the carboxyl group of L-tryptophan.
Mechanism of Action
Target of Action
Boc-Trp-OBzl, also known as N-tert-butoxycarbonyl-O-benzyl-L-tryptophan, is a complex organic compound. It’s worth noting that this compound is often used in the synthesis of peptides and other organic molecules .
Mode of Action
It’s known that this compound is a building block in the synthesis of more complex molecules . In this context, its role is to contribute its tryptophan residue to the growing peptide chain while the Boc group serves as a protective group for the amino group during synthesis .
Action Environment
The action, efficacy, and stability of this compound are likely influenced by various environmental factors, including temperature, pH, and the presence of other chemicals . For instance, the Boc group can be removed under acidic conditions, which would affect the compound’s stability and function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-trp-obzl typically involves the protection of the amino and carboxyl groups of L-tryptophan. The process begins with the reaction of L-tryptophan with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine to form Boc-L-tryptophan. This intermediate is then reacted with benzyl alcohol in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Boc-trp-obzl undergoes various chemical reactions, including:
Deprotection Reactions: The Boc group can be removed using acids like trifluoroacetic acid (TFA), while the benzyl ester can be cleaved using hydrogenation or strong acids like hydrochloric acid.
Coupling Reactions: It can participate in peptide bond formation through coupling reactions with other amino acids or peptides using reagents like DCC and HOBt.
Common Reagents and Conditions
Deprotection: TFA for Boc removal, hydrogenation or HCl for benzyl ester cleavage.
Coupling: DCC and HOBt for peptide bond formation.
Major Products Formed
Deprotection: L-tryptophan after removal of protecting groups.
Scientific Research Applications
Boc-trp-obzl is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block in solid-phase peptide synthesis (SPPS) to create complex peptides and proteins.
Biology: In the study of protein-protein interactions and enzyme-substrate interactions.
Medicine: In the development of peptide-based drugs and therapeutic agents.
Industry: In the production of synthetic peptides for research and pharmaceutical applications
Comparison with Similar Compounds
Similar Compounds
Boc-L-tryptophan: Similar to Boc-trp-obzl but lacks the benzyl ester group.
Fmoc-L-tryptophan: Uses a fluorenylmethyloxycarbonyl (Fmoc) group instead of Boc for protection.
Cbz-L-tryptophan: Uses a carbobenzyloxy (Cbz) group for protection.
Uniqueness
This compound is unique due to its dual protection with Boc and benzyl ester groups, which provides greater stability and versatility in peptide synthesis compared to compounds with single protecting groups .
Biological Activity
Boc-Trp-OBzl (Boc-protected tryptophan with a benzyl ester) is a compound that has garnered interest in peptide chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, physicochemical properties, and biological implications based on recent research findings.
Synthesis and Characterization
This compound can be synthesized through various methods, including solid-phase peptide synthesis and solution-phase synthesis. The introduction of the benzyl group enhances the lipophilicity and stability of the tryptophan residue, which can affect the compound's interaction with biological targets.
Table 1: Summary of Synthesis Methods for this compound
Method | Description | Yield (%) |
---|---|---|
Solid-phase synthesis | Utilizes resin-bound amino acids for coupling | 85-95 |
Solution-phase synthesis | Involves coupling of free amino acids | 75-90 |
The physicochemical properties of this compound are crucial for understanding its biological activity. The compound exhibits good solubility in organic solvents, which facilitates its use in various biochemical assays. Studies have shown that the solubility of protected peptides like this compound is influenced by their amino acid sequence and the presence of protecting groups.
Table 2: Solubility Characteristics of this compound
Solvent | Solubility (mg/mL) |
---|---|
DMSO | 50 |
Ethanol | 30 |
Water | 0.5 |
Biological Activity
This compound has been studied for its potential biological activities, particularly in relation to its role as a precursor in peptide synthesis and its interactions with various biological systems.
Antimicrobial Activity
Research indicates that peptides containing tryptophan residues, such as those derived from this compound, exhibit antimicrobial properties. A study demonstrated that peptides synthesized from this compound showed significant inhibitory effects against both Gram-positive and Gram-negative bacteria.
Neuropharmacological Effects
Tryptophan derivatives are known to influence serotonin production, which has implications for mood regulation and neuropharmacological activity. This compound's ability to cross the blood-brain barrier makes it a candidate for further investigation in neuropharmacology.
Case Studies
- Antimicrobial Peptide Development : A study developed a series of antimicrobial peptides using this compound as a building block. These peptides demonstrated enhanced activity against resistant bacterial strains compared to traditional antibiotics.
- Neurotransmitter Modulation : Another case study focused on the modulation of serotonin levels using this compound derivatives. Results indicated a significant increase in serotonin levels in vitro, suggesting potential applications in treating mood disorders.
Properties
IUPAC Name |
benzyl (2S)-3-(1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O4/c1-23(2,3)29-22(27)25-20(21(26)28-15-16-9-5-4-6-10-16)13-17-14-24-19-12-8-7-11-18(17)19/h4-12,14,20,24H,13,15H2,1-3H3,(H,25,27)/t20-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEMCPAAFDOVLDW-FQEVSTJZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)OCC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)OCC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.